An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-oxo-L-prolinate
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-oxo-L-prolinate
Introduction: A Versatile Chiral Building Block
Ethyl 5-oxo-L-prolinate, also known as L-pyroglutamic acid ethyl ester, is a valuable and versatile chiral building block in modern organic synthesis. As a derivative of the naturally occurring amino acid L-glutamic acid, it possesses a unique bicyclic lactam structure that imparts conformational rigidity and multiple reactive sites.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
Ethyl 5-oxo-L-prolinate is a white to off-white crystalline solid.[1] Its chirality, stemming from the L-proline backbone, makes it an essential precursor for the stereoselective synthesis of complex molecules.
Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | ethyl (2S)-5-oxopyrrolidine-2-carboxylate |
| CAS Number | 7149-65-7 |
| Molecular Formula | C₇H₁₁NO₃ |
| Molecular Weight | 157.17 g/mol |
| Synonyms | L-Pyroglutamic acid ethyl ester, Ethyl L-pyroglutamate, (S)-Ethyl 5-oxopyrrolidine-2-carboxylate |
Physicochemical Data
A summary of the key physicochemical properties of Ethyl 5-oxo-L-prolinate is presented below. These properties are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Melting Point | 54 °C | [2] |
| Boiling Point | 137-140 °C at 0.45 Torr | [1] |
| Density | ~1.161 g/cm³ (Predicted) | [1] |
| Refractive Index | ~1.466 (Predicted) | [1] |
| Solubility | Insoluble in water; soluble in organic solvents such as alcohols, ethers, and esters. | [1] |
Note: The specific optical rotation, a crucial parameter for a chiral compound, is not consistently reported across publicly available databases. It is recommended to determine this value experimentally for each batch to ensure enantiomeric purity.
Spectroscopic Profile
The structural elucidation of Ethyl 5-oxo-L-prolinate and its reaction products relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group (a triplet and a quartet), the diastereotopic protons of the pyrrolidine ring, and the amide proton. The exact chemical shifts and coupling constants can be influenced by the solvent used.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester and the lactam, the carbons of the ethyl group, and the carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the lactam and the ester functionalities, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibration of the lactam is also a prominent feature.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Ethyl 5-oxo-L-prolinate will show a molecular ion peak (M⁺) at m/z 157. The fragmentation pattern is typically dominated by the loss of the ethoxy group (-OEt, 45 amu) and other characteristic cleavages of the pyrrolidone ring.
Synthesis and Purification
The most common and efficient method for the preparation of Ethyl 5-oxo-L-prolinate is the Fischer esterification of L-pyroglutamic acid.
Experimental Protocol: Fischer Esterification of L-Pyroglutamic Acid
This protocol describes a standard laboratory procedure for the synthesis of Ethyl 5-oxo-L-prolinate.
Caption: Workflow for the synthesis of Ethyl 5-oxo-L-prolinate.
Materials:
-
L-Pyroglutamic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or thionyl chloride)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard reflux and extraction glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-pyroglutamic acid in an excess of absolute ethanol.[3]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, for a milder reaction, thionyl chloride can be used. The reaction is typically carried out under an inert atmosphere.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude Ethyl 5-oxo-L-prolinate can be purified by vacuum distillation or column chromatography on silica gel to yield a pure, crystalline solid.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Ethyl 5-oxo-L-prolinate stems from the reactivity of its two primary functional groups: the ester and the lactam.[2]
Caption: Key reaction pathways of Ethyl 5-oxo-L-prolinate.
Reactions at the Ester Group
-
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield L-pyroglutamic acid.
-
Transesterification: Reaction with other alcohols in the presence of a catalyst allows for the synthesis of different pyroglutamate esters.
-
Reduction: The ester can be selectively reduced to the corresponding alcohol, yielding a hydroxymethylpyrrolidinone derivative, a valuable chiral intermediate.
-
Amidation: Reaction with amines can convert the ester into the corresponding amide.
Reactions at the Lactam Group
-
N-Alkylation/N-Acylation: The nitrogen of the lactam can be alkylated or acylated to introduce various substituents.
-
Lactam Ring Opening: Under strong hydrolytic conditions (acidic or basic), the lactam ring can be opened to form derivatives of glutamic acid.[4]
-
Reduction: The lactam carbonyl can be reduced to a methylene group, leading to the formation of ethyl L-prolinate derivatives.
Enolate Chemistry
The α-protons to the ester carbonyl can be deprotonated with a strong base to form a chiral lithium enolate. This enolate can then react with various electrophiles, such as aldehydes in aldol reactions, to form new carbon-carbon bonds with a high degree of stereocontrol.[5]
Role in Drug Development and Complex Molecule Synthesis
Ethyl 5-oxo-L-prolinate is a cornerstone in the synthesis of numerous biologically active compounds, where the introduction of a specific stereocenter is crucial for therapeutic efficacy.
Synthesis of Nootropic Agents
This chiral building block is a key precursor in the synthesis of piracetam analogs and other nootropic drugs.[6][7] The pyrrolidone core is a common pharmacophore in this class of cognitive enhancers. The synthesis of piracetam itself involves the reaction of 2-pyrrolidone with ethyl chloroacetate, followed by amidation.[8] Ethyl 5-oxo-L-prolinate provides a chiral starting point for creating stereochemically defined analogs.
Precursor to Excitatory Amino Acids
Ethyl 5-oxo-L-prolinate has been utilized in the stereoselective synthesis of kainic acid and its derivatives.[9] Kainic acid is a potent neuroexcitatory amino acid and an important tool for neuroscience research.
Synthesis of Glutamic Acid Analogs
Through lactam ring-opening and further modifications, Ethyl 5-oxo-L-prolinate serves as a starting material for the synthesis of various substituted L-glutamic acid analogs, which are of interest in medicinal chemistry for their potential as enzyme inhibitors or receptor modulators.[4][10]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with Ethyl 5-oxo-L-prolinate.
-
Hazard Identification: It may cause skin and eye irritation.[11] Inhalation of dust may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): It is recommended to wear safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Toxicology: The toxicological properties have not been fully investigated.[11] However, a 90-day feeding study of L-proline in rats established a no-observed-adverse-effect-level (NOAEL) at a high dietary dose, suggesting low subchronic toxicity for the parent amino acid.[12]
Conclusion
Ethyl 5-oxo-L-prolinate is a highly valuable and versatile chiral synthon in organic chemistry. Its well-defined stereochemistry, coupled with the differential reactivity of its ester and lactam functionalities, provides a powerful platform for the efficient and stereoselective synthesis of a wide range of complex and biologically active molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the chemical properties and synthetic potential of this compound is crucial for the design and execution of innovative synthetic strategies.
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